3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid

Catalog No.
S13964787
CAS No.
M.F
C9H7BrO4
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic ...

Product Name

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid

IUPAC Name

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyprop-2-enoic acid

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-4,11-12H,(H,13,14)/b8-4-

InChI Key

XZJAVJVQVHQXLU-YWEYNIOJSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)O)Br)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C(=O)O)\O)Br)O

3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid is a chemical compound with the molecular formula C9_{9}H8_{8}BrO3_{3} and a molecular weight of approximately 245.07 g/mol. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, contributing to its unique chemical properties. The structure consists of a propenoic acid moiety, which is characterized by the presence of a double bond between the second and third carbon atoms in the chain, allowing for potential reactivity in various

Typical for unsaturated carboxylic acids:

  • Esterification: Reaction with alcohols to form esters, which can be catalyzed by acid.
  • Aldol Condensation: In the presence of bases or acids, it can react with aldehydes or ketones to form β-hydroxy acids.
  • Electrophilic Aromatic Substitution: The bromine substituent on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.

Research indicates that 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid exhibits notable biological activities. It has been investigated for its potential as an intermediate in the synthesis of biologically active compounds such as Psammaplin A, which is known for its role as a DNA methyltransferase inhibitor . Additionally, compounds with similar structures have shown antinociceptive properties, suggesting that this compound may also influence pain modulation pathways .

Synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid can be achieved through various methods:

  • Direct Bromination: Starting from 4-hydroxycinnamic acid, bromination can be performed using bromine in an appropriate solvent.
  • Aldol Condensation: The compound can be synthesized via aldol condensation involving 3-bromo-4-hydroxybenzaldehyde and acetaldehyde under acidic conditions.
  • Functional Group Modification: Modifications on existing phenolic compounds can yield this derivative through selective bromination followed by propenoic acid formation.

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role as a precursor to Psammaplin A highlights its significance in medicinal chemistry due to the latter's potential therapeutic applications against cancer and other diseases .

Interaction studies related to 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid have focused on its effects on biological systems, particularly its interaction with DNA methyltransferases. These studies are crucial for understanding how this compound might influence gene expression and cellular processes related to cancer biology . Additionally, preliminary studies suggest potential interactions with pain signaling pathways, indicating further research is warranted to elucidate these mechanisms.

Several compounds share structural similarities with 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-BromotyrosineC9_{9}H10_{10}BrNO3_{3}Contains amino group; involved in protein synthesis
4-Hydroxycinnamic AcidC9_{9}H8_{8}O3_{3}Lacks bromine; used in food and cosmetics
Psammaplin AC16_{16}H19_{19}BrN2_{2}O5_{5}More complex structure; significant biological activity

Uniqueness: The presence of both bromine and hydroxyl groups in 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic acid distinguishes it from other similar compounds, providing unique reactivity and potential biological interactions not found in simpler phenolic compounds or derivatives lacking halogen substitutions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

257.95277 g/mol

Monoisotopic Mass

257.95277 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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